Chemical structure and properties of 2-(Pyridin-2-ylamino)benzenethiol
Chemical structure and properties of 2-(Pyridin-2-ylamino)benzenethiol
An In-depth Technical Guide to 2-(Pyridin-2-ylamino)benzenethiol: Synthesis, Properties, and Applications
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets and serve as versatile synthetic platforms. 2-(Pyridin-2-ylamino)benzenethiol is one such molecule. It elegantly combines the functionalities of a thiophenol, a secondary aromatic amine, and a pyridine ring. This unique trifecta of reactive and coordinating sites makes it a highly valuable building block for the synthesis of complex heterocyclic systems, bioactive compounds, and novel ligands. This guide provides an in-depth exploration of its chemical structure, a field-proven synthetic protocol, its predicted spectroscopic signature, and its vast potential in drug discovery and beyond.
Molecular and Physicochemical Profile
2-(Pyridin-2-ylamino)benzenethiol is an organosulfur compound featuring a pyridine ring linked to a benzenethiol moiety via a secondary amine bridge. This structure provides a rich ground for chemical manipulation and molecular recognition.
Chemical Structure and Identifiers
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IUPAC Name: 2-((Pyridin-2-yl)amino)benzenethiol
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CAS Number: 158438-81-4[1]
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Molecular Formula: C₁₁H₁₀N₂S[1]
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Molecular Weight: 202.28 g/mol [1]
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SMILES: SC1=CC=CC=C1NC2=NC=CC=C2[1]
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InChI Key: ANSPBXUUFFVFDK-UHFFFAOYSA-N[2]
Physicochemical Properties
The experimental physicochemical data for this specific molecule is not extensively reported. However, based on its structure and data from commercial suppliers, the following information can be compiled.
| Property | Value / Information | Source |
| Physical State | Expected to be a solid at room temperature | Inferred |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMF, DMSO, THF) and basic aqueous solutions. | Inferred |
| pKa | Multiple pKa values are expected due to the acidic thiol (-SH, est. 6-7), the weakly acidic amine (-NH), and the basic pyridine nitrogen (pyridinium ion pKa ~5.2).[3] | Inferred |
| Storage | Keep in a dark place under an inert atmosphere at room temperature.[1] | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects). | [1] |
Synthesis and Mechanistic Insights: A Modern Approach
The formation of the C-N bond between the benzenethiol and pyridine rings is most effectively achieved via modern cross-coupling chemistry. The Buchwald-Hartwig amination stands out as the method of choice over harsher, traditional methods like the Ullmann condensation due to its milder conditions and broader substrate scope.[4][5]
The Buchwald-Hartwig Amination Strategy
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[4] The key challenge in synthesizing our target molecule lies in the relatively low reactivity of 2-chloropyridine compared to aryl bromides or iodides.[6] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is the rate-limiting step and requires a carefully selected catalyst system.
Causality Behind Experimental Choices:
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Reactants: 2-Aminothiophenol is chosen as the nucleophile, and 2-chloropyridine is a cost-effective electrophile. 2-Bromopyridine could also be used for potentially higher reactivity.
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Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a highly active, bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is critical. These ligands promote the difficult oxidative addition of the C-Cl bond and facilitate the subsequent reductive elimination to form the product.[6]
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Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the 2-aminothiophenol, forming the active nucleophile in the catalytic cycle.[6]
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Solvent & Atmosphere: The reaction must be conducted in an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) under a strictly inert atmosphere (argon or nitrogen). The Pd(0) catalytic species is sensitive to oxygen, and water can interfere with the base and catalyst.[6]
Experimental Protocol: Palladium-Catalyzed Synthesis
Step-by-Step Methodology
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Vessel Preparation: An oven-dried Schlenk flask is charged with sodium tert-butoxide (1.4 mmol, 1.4 eq). The flask is sealed, evacuated, and backfilled with argon three times.
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Reagent Addition: To the flask, add 2-aminothiophenol (1.0 mmol, 1.0 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the biarylphosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
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Solvent and Electrophile: Add anhydrous, degassed toluene (5 mL) via syringe, followed by 2-chloropyridine (1.1 mmol, 1.1 eq).
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Reaction: The flask is sealed and the reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. Progress is monitored by TLC or LC-MS.
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Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
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Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 2-(pyridin-2-ylamino)benzenethiol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic and Structural Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.15 - 8.10 | Doublet of doublets |
| 7.60 - 7.50 | Triplet of doublets |
| 7.50 - 7.40 | Doublet |
| 7.30 - 7.15 | Multiplet |
| 6.80 - 6.70 | Doublet |
| 6.70 - 6.60 | Triplet |
| ~9.0 (broad) | Singlet |
| ~3.5 (broad) | Singlet |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Pyridine C2' (attached to NH) |
| ~148 | Pyridine C6' |
| ~145 | Benzene C1 (attached to NH) |
| ~138 | Pyridine C4' |
| ~135 | Benzene C2 (attached to SH) |
| ~130 | Benzene CH |
| ~125 | Benzene CH |
| ~122 | Benzene CH |
| ~115 | Pyridine C5' |
| ~112 | Pyridine C3' |
Infrared (IR) Spectroscopy
| Predicted IR Data (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Intensity |
| 3400 - 3300 | Medium |
| 3100 - 3000 | Medium-Weak |
| 2600 - 2550 | Weak |
| 1610 - 1580 | Strong |
| 1550 - 1450 | Strong |
| ~1320 | Medium |
| 750 - 700 | Strong |
Mass Spectrometry (MS)
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Expected Molecular Ion (M⁺): m/z = 202.06 (for C₁₁H₁₀N₂S)
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Key Fragmentation Pattern: A prominent fragment would be expected from the loss of the sulfhydryl radical (•SH), leading to a peak at m/z = 169. Another likely fragmentation involves the cleavage of the C-N bond between the two rings.
Chemical Reactivity and Derivatization Potential
The molecule's three distinct functional domains—the thiol, the secondary amine, and the pyridine nitrogen—endow it with a versatile reactivity profile, making it an ideal precursor for more complex structures.
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The Thiol Group (-SH): As the most acidic proton and a potent nucleophile, the thiol group is the primary site for alkylation and acylation reactions. It can also be readily oxidized to form a disulfide bridge, allowing for the creation of dimeric structures.
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The Amine Bridge (-NH-): The secondary amine can undergo acylation, sulfonylation, or further alkylation under specific conditions, though it is less nucleophilic than the thiol.
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The Pyridine Nitrogen: This nitrogen atom acts as a Lewis base and can be protonated, alkylated to form a pyridinium salt, or coordinated to a metal center.[9] Its lone pair makes the molecule an excellent ligand in coordination chemistry.[3]
This multi-faceted reactivity allows 2-(pyridin-2-ylamino)benzenethiol to serve as a key intermediate in the synthesis of fused heterocyclic systems, such as pyridobenzothiazines, through intramolecular cyclization reactions.
Reactivity Pathways Diagram
Caption: Potential chemical transformations of the title compound.
Applications in Drug Discovery and Materials Science
The true value of 2-(pyridin-2-ylamino)benzenethiol lies in its application as a foundational element for molecules with significant biological activity and material properties.
Scaffold for Kinase Inhibitors
The 2-aminopyridine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors used in oncology. This structural unit is capable of forming key hydrogen bonds with the backbone of the kinase hinge region. The core structure of 2-(pyridin-2-ylamino)benzenethiol is present in advanced intermediates for the synthesis of potent cyclin-dependent kinase 4 (CDK4) inhibitors, which are investigated for treating various cancers.[10]
Precursor to Bioactive Heterocycles
Pyridine and pyrimidine derivatives are known to possess an exceptionally broad range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[11][12] By using 2-(pyridin-2-ylamino)benzenethiol as a starting material, medicinal chemists can access novel classes of tricyclic and other complex heterocyclic compounds, leveraging the inherent bioactivity of the parent scaffold.
Ligand in Coordination Chemistry
With hard (nitrogen) and soft (sulfur) donor atoms, the molecule is an excellent candidate for forming stable chelate complexes with a variety of transition metals.[13][14] Such metal complexes could find applications in:
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Homogeneous Catalysis: As ligands that can tune the electronic and steric properties of a metal catalyst.
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Bioinorganic Chemistry: As models for metalloenzyme active sites or as metallodrug candidates.
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Materials Science: For the development of novel sensors, dyes, or electronic materials.
Conclusion
2-(Pyridin-2-ylamino)benzenethiol is far more than a simple chemical compound; it is a versatile and powerful tool for innovation. Its strategic combination of a thiophenol, an aniline-like linker, and a pyridine ring provides multiple handles for synthetic elaboration and metal coordination. While its own physicochemical properties are not yet fully documented, its utility as a precursor is well-implied by the importance of the 2-aminopyridine scaffold in modern drug discovery, particularly in the development of kinase inhibitors. The synthetic accessibility of this molecule via robust methods like the Buchwald-Hartwig amination ensures its continued relevance to researchers and scientists dedicated to creating the next generation of pharmaceuticals and advanced materials.
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